

## ZK53 compared to other known ClpP activators like ONC201

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZK53      |           |
| Cat. No.:            | B15578184 | Get Quote |

## A Comparative Guide to ZK53 and Other ClpP Activators

An Objective Analysis for Researchers and Drug Development Professionals

The mitochondrial caseinolytic protease P (ClpP) has emerged as a compelling therapeutic target in oncology. As a key component of mitochondrial protein quality control, its dysregulation can be lethal to cancer cells, which often exhibit heightened mitochondrial stress. Hyperactivation of ClpP by small molecules represents a promising anticancer strategy, leading to uncontrolled degradation of essential mitochondrial proteins and subsequent cell death.

This guide provides a detailed comparison of **ZK53**, a novel and selective human ClpP (HsClpP) activator, with the first-in-class imipridone ONC201 and other notable ClpP activators. We present quantitative data, downstream cellular effects, and detailed experimental protocols to offer a comprehensive resource for the scientific community.

## **Mechanisms of Action: A Tale of Two Scaffolds**

Both **ZK53** and ONC201 function by allosterically activating the ClpP protease. They bind to hydrophobic pockets on the ClpP barrel, inducing a conformational change that opens the axial pores. This allows for the unregulated influx and degradation of mitochondrial proteins, bypassing the need for the associated ClpX unfoldase and ultimately leading to mitochondrial dysfunction.[1][2]







However, the molecules achieve this through distinct chemical structures and binding interactions.

- ZK53: Features a simple chemical scaffold, distinct from the rigid structures of imipridones like ONC201.[3][4] Its high selectivity for human ClpP is driven by a unique π-π stacking interaction between its 3,5-difluorobenzyl motif and the W146 residue in the HsClpP binding pocket.[1][3] This interaction is critical for its potent and selective activation.
- ONC201: Belongs to the imipridone class of compounds.[5] While it effectively activates
   ClpP, it is also known to be a polypharmacological agent, exhibiting off-target activity as an
   antagonist of dopamine receptors D2 and D3.[6][7] This multi-target nature complicates the
   precise attribution of its cellular effects solely to ClpP activation. More potent analogues of
   ONC201, known as TR compounds (e.g., TR-57), have been developed and demonstrate
   significantly higher potency in ClpP activation.[5][8]





Click to download full resolution via product page

Fig. 1: General mechanism of ClpP hyperactivation by small molecules.



## **Quantitative Performance Comparison**

**ZK53** demonstrates potent and highly selective activation of human ClpP. In biochemical assays, its half-maximal effective concentration (EC50) is significantly lower than that of ONC201 and comparable to more optimized ONC201 analogues like TR-57. A key differentiator is **ZK53**'s selectivity for human ClpP, showing minimal activity against bacterial forms, a feature not extensively characterized for ONC201.

| Compound | Chemical<br>Class         | EC50 (ClpP<br>Activation)  | Target<br>Selectivity                                                     | Thermal<br>Stabilization<br>(ΔTm) |
|----------|---------------------------|----------------------------|---------------------------------------------------------------------------|-----------------------------------|
| ZK53     | Simple Scaffold           | 0.22 μΜ[3]                 | Selective for<br>Human ClpP[3]                                            | +16.1 °C[3]                       |
| ONC201   | Imipridone                | ~1.25 µM[5][9]             | Non-selective (activates other ClpPs), Dopamine Receptor Antagonist[6][7] | Not Reported                      |
| TR-57    | Imipridone                | ~0.2 μM (~200<br>nM)[5][9] | Not Reported                                                              | Not Reported                      |
| D9       | Heterocyclic<br>Arylamine | ~110 µM[5]                 | Not Reported                                                              | Not Reported                      |

Table 1: Comparative quantitative data of selected ClpP activators.

# Downstream Cellular Effects and Signaling Pathways

Hyperactivation of ClpP by either **ZK53** or ONC201 converges on the degradation of a similar set of mitochondrial proteins, including subunits of the electron transport chain (ETC) and mitochondrial transcription factor A (TFAM), leading to profound mitochondrial dysfunction.[3][5] [8] However, their primary downstream signaling consequences show notable distinctions.



- **ZK53** primarily induces cell cycle arrest. It achieves this by inhibiting adenoviral early region 2 binding factor (E2F) targets, which are critical for the G1/S phase transition.[1][3] This is coupled with the activation of the ataxia-telangiectasia mutated (ATM)-mediated DNA damage response pathway.[3][4]
- ONC201 is well-characterized for its potent induction of the Integrated Stress Response
  (ISR).[5][10] This involves the upregulation of activating transcription factor 4 (ATF4) and its
  target, CHOP, which are key mediators of the cellular response to stress.[5][8][11]

Interestingly, comparative studies have shown that **ZK53** can also modulate pathways associated with ONC201, such as ATF4 and Death Receptor 5 (DR5), indicating a significant overlap in their ultimate cellular impact despite different primary mechanisms.[3]





#### Click to download full resolution via product page

Fig. 2: Comparison of signaling pathways activated by **ZK53** and ONC201.

### **Experimental Protocols**

The characterization of ClpP activators relies on robust biochemical and cellular assays. Below are methodologies for key experiments cited in the literature.

A. Fluorescence Intensity (FI)-Based Protease Activity Assay

This assay measures the increase in fluorescence upon the degradation of a labeled substrate, providing a quantitative measure of CIpP activation.

- Objective: To determine the EC50 of a compound for ClpP activation.
- Reagents and Materials:
  - Recombinant human ClpP (HsClpP) protein.
  - Fluorescent substrate: FITC-casein or a fluorogenic peptide like Ac-WLA-AMC.[5]
  - Assay Buffer: 50 mM Tris, 10 mM MgCl<sub>2</sub>, 100 mM KCl, 1 mM DTT, pH 8.0.[5]
  - Test compounds (e.g., ZK53, ONC201) dissolved in DMSO.
  - 96-well black flat-bottom plates.
  - Fluorescence plate reader.
- Protocol:
  - Prepare serial dilutions of the test compounds in the assay buffer.
  - In a 96-well plate, add the recombinant HsClpP protein (e.g., final concentration of 0.7 μM)
     to wells containing the different compound concentrations.[3]
  - Incubate the enzyme-compound mixture for a set period (e.g., 15-60 minutes) at 37°C to allow for binding.[3][5]







- Initiate the reaction by adding the fluorescent substrate (e.g., 5 μM FITC-casein).[3]
- Immediately begin monitoring the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes) at 37°C using a plate reader (e.g., Ex/Em wavelengths of 350/460 nm for AMC or appropriate wavelengths for FITC).[3][5]
- o Calculate the initial velocity (rate of fluorescence increase) for each concentration.
- Plot the initial velocity against the compound concentration and fit the data to a doseresponse curve to determine the EC50 value.





Click to download full resolution via product page

Fig. 3: Workflow for an FI-Based ClpP Protease Activity Assay.

#### B. PAGE-Based Protease Activity Assay

This qualitative or semi-quantitative assay visualizes the degradation of a protein substrate.

• Objective: To visually confirm ClpP-mediated proteolysis.



#### · Protocol:

- Incubate recombinant ClpP with the test compound for 1 hour at 37°C.[5]
- Add a protein substrate, such as  $\alpha$ -casein (e.g., 5  $\mu$ M final concentration).[5]
- Incubate for an additional hour at 37°C.[5]
- Stop the reaction by adding SDS sample buffer and boiling the samples.
- Resolve the reaction products on an SDS-PAGE gel.
- Stain the gel using silver stain or Coomassie blue to visualize the disappearance of the full-length casein band, indicating degradation.

#### C. Cellular Thermal Shift Assay (CETSA)

This assay confirms direct binding of a compound to its target protein within a cellular environment.

- Objective: To demonstrate that a compound directly engages ClpP in intact cells or cell lysates.
- Protocol:
  - Treat intact cells or cell lysates with the test compound or a vehicle control.
  - Heat aliquots of the treated samples across a range of temperatures.
  - Cool the samples and centrifuge to pellet aggregated, denatured proteins.
  - Analyze the amount of soluble ClpP remaining in the supernatant at each temperature by Western blot.
  - A successful binding event is indicated by a shift in the melting curve to a higher temperature for the compound-treated sample, as the compound stabilizes the protein.
     ZK53 was shown to dramatically increase the thermal stability of HsClpP in H1703 lung cancer cells.[3]



### Conclusion

The landscape of ClpP activators is evolving, with new chemical scaffolds offering distinct pharmacological profiles.

- ZK53 stands out as a potent and highly selective activator of human ClpP. Its unique chemical structure and specific binding mode differentiate it from other activators. Its primary downstream effect appears to be the induction of cell cycle arrest via the ATM/E2F pathways.[3][4]
- ONC201 is the pioneering ClpP activator in clinical development, notable for its dual action on ClpP and dopamine receptors. Its mechanism is strongly linked to the induction of the Integrated Stress Response.[5][10]

While both **ZK53** and ONC201 ultimately trigger catastrophic mitochondrial dysfunction, their distinct properties have important implications for drug development. The high selectivity of **ZK53** may offer a wider therapeutic window and fewer off-target effects compared to polypharmacological agents like ONC201.[6][7] The continued exploration of these and other ClpP activators will be crucial in realizing the full therapeutic potential of targeting mitochondrial proteostasis in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZK53 enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ZK53 enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction [frontiersin.org]
- 8. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZK53 compared to other known ClpP activators like ONC201]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578184#zk53-compared-to-other-known-clpp-activators-like-onc201]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com